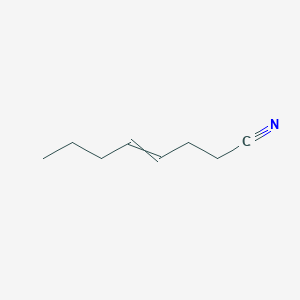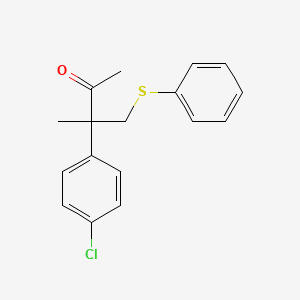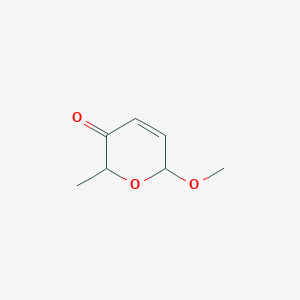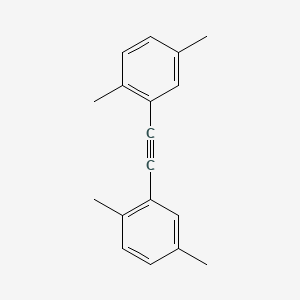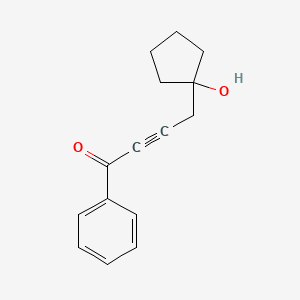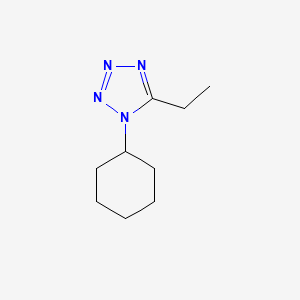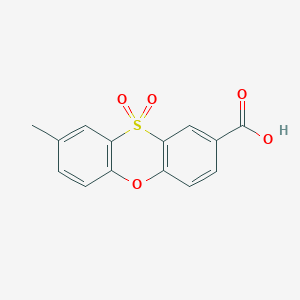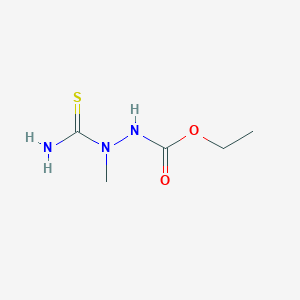![molecular formula C8H10 B14654821 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-25-4](/img/structure/B14654821.png)
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its intricate structure, which includes two spiro-connected cyclopropane rings and a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopropane derivatives.
Formation of Spiro Compounds: The cyclopropane derivatives undergo a series of reactions to form the spiro-connected structure. This often involves the use of strong bases and specific catalysts to facilitate the formation of the spiro bonds.
Introduction of the Methylene Bridge:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The methylene bridge allows for various substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are typical for introducing halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-7-methyl-1-methylidenedispiro[2.0.2~4~.1~3~]heptane: This compound has a similar spiro structure but includes a chlorine atom, which alters its chemical properties and reactivity.
7-Oxabicyclo[2.2.1]heptane: Although not a spiro compound, it shares some structural similarities and is used in similar research applications.
Uniqueness
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane is unique due to its specific spiro-connected cyclopropane rings and methylene bridge, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
50874-25-4 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
7-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-7(2-3-7)8(6)4-5-8/h1-5H2 |
Clé InChI |
PQFGODFYRQJZOI-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2(C13CC3)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


